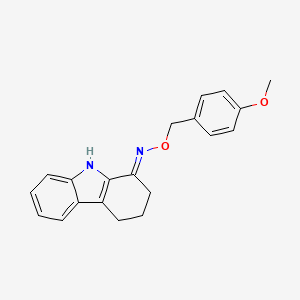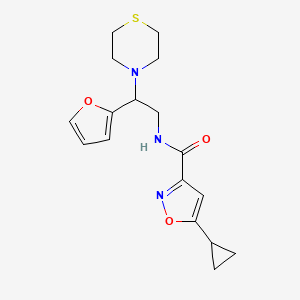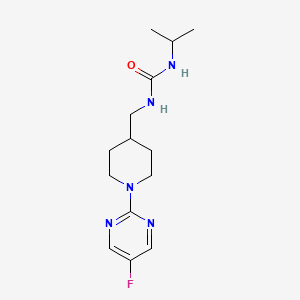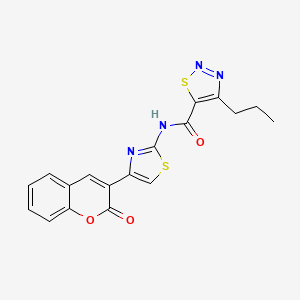![molecular formula C19H19N7O2 B2635428 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine CAS No. 2202516-79-6](/img/structure/B2635428.png)
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine” is a complex organic molecule. It has a molecular weight of 236.23 . The IUPAC name for this compound is 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16) . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.Aplicaciones Científicas De Investigación
Discovery and Development of Androgen Receptor Downregulators
One significant application involves the discovery of AZD3514, a compound that serves as an androgen receptor downregulator for treating advanced prostate cancer. Modifications to the structural components of related compounds led to the development of AZD3514, which addresses previous issues with hERG and physical properties, marking a noteworthy advancement in prostate cancer treatment Bradbury et al., 2013.
Synthesis of New Heterocyclic Compounds
Research into synthesizing new pyrrolo-[3,4-c]isoxazole, pyrrolo[2,3-d]-[1,2,3]triazole, triazolo[4,5-c]-pyridazine, and dipyrrolo-[3,2-b:3′,4′-d]pyran derivatives highlights the versatility of related compounds in creating novel heterocyclic compounds. These efforts contribute to the expansion of the chemical space available for pharmaceutical development and other applications Amer et al., 2007.
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Another application is found in the synthesis of compounds with antihistaminic activity and the ability to inhibit eosinophil infiltration. This research has led to the development of compounds that show promise for treating atopic dermatitis and allergic rhinitis, with one example undergoing clinical trials Gyoten et al., 2003.
Development of Anti-diabetic Medications
The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities represent another critical application. This research contributes to the ongoing efforts to find new treatments for diabetes Bindu et al., 2019.
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound “4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine” contains a triazolo[4,3-b]pyridazine moiety. Compounds containing a triazolo[4,3-b]pyridazine core are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The triazolo[4,3-b]pyridazine core is capable of forming hydrogen bonds, which can facilitate specific interactions with different target receptors .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities associated with triazolo[4,3-b]pyridazine compounds, it’s likely that multiple pathways could be involved .
Result of Action
Based on the activities of related compounds, it could potentially have effects on cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity .
Propiedades
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-28-16-5-4-15-22-23-18(26(15)24-16)12-6-9-25(10-7-12)19(27)14-11-21-17-13(14)3-2-8-20-17/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJQAZBMFOLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CNC5=C4C=CC=N5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)



![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)
